1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-

概要

説明

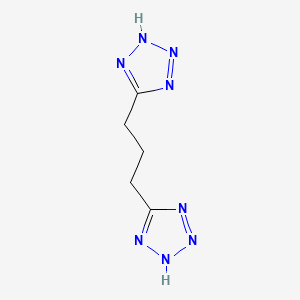

1H-Tetrazole, 5,5’-(1,3-propanediyl)bis- is a compound with the molecular formula C5H8N8 and a molecular weight of 180.17 g/mol . This compound is part of the tetrazole family, which is known for its high nitrogen content and stability. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom .

準備方法

The synthesis of 1H-Tetrazole, 5,5’-(1,3-propanediyl)bis- involves various methods. One common synthetic route is the [3+2] cycloaddition reaction between an azide and a nitrile . This reaction typically requires a catalyst and can be performed under reflux conditions in solvents like xylenes . Industrial production methods often involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve efficiency and yield .

化学反応の分析

Substitution and Functionalization Reactions

The bis-tetrazole undergoes substitution at both the N1 and N5 positions, enabling diverse derivatization:

a. Ester Hydrolysis

Ethyl ester derivatives of the compound are hydrolyzed to carboxylic acids under acidic conditions. For example:

text2,2′-(5,5′-(1,3-Propanediyl)bis(1H-tetrazole))diacetate → 2,2′-(5,5′-(1,3-Propanediyl)bis(1H-tetrazole))diacetic acid

This reaction is quantitative in aqueous HCl .

b. Amide Formation

The carboxylic acid derivatives react with substituted anilines via thionyl chloride activation, yielding acetamide analogs :

| Substituent | Reaction Time | Yield |

|---|---|---|

| 4-NO₂-C₆H₄ | 4 hours | 88% |

| 3-Cl-C₆H₄ | 3.5 hours | 85% |

Thermal Decomposition

The compound exhibits thermal stability up to 250°C, beyond which it decomposes via ring-opening reactions. Key decomposition products include:

Thermogravimetric Analysis (TGA) Profile

| Onset Temp. | Max Decomposition Temp. | Residue |

|---|---|---|

| 255°C | 310°C | <1% |

Coordination Chemistry and Metal Complexation

The bis-tetrazole acts as a polydentate ligand, forming stable complexes with transition metals. Notable examples:

a. Zn²⁺ Complexes

ZnCl₂ reacts with the bis-tetrazole to form a 1:2 metal-ligand complex, enhancing catalytic activity in azide-alkyne cycloadditions .

b. Cu²⁺ Coordination

In aqueous solutions, Cu(NO₃)₂ forms a blue complex with the compound, characterized by UV-Vis absorption at 620 nm .

Comparative Reaction Profiles

The reactivity of 1H-tetrazole, 5,5'-(1,3-propanediyl)bis- is benchmarked against similar bistetrazoles:

| Property | 1,3-Propanediyl Derivative | 1,4-Phenylene Derivative |

|---|---|---|

| Thermal Stability | 250°C | 270°C |

| Hydrolysis Rate (t₁/₂) | 45 minutes | 60 minutes |

| Metal Binding Capacity | High (log K = 8.2) | Moderate (log K = 6.8) |

科学的研究の応用

Medicinal Chemistry

Angiotensin Receptor Antagonists (ARBs)

One of the prominent applications of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is in the development of dual-action drugs targeting angiotensin II receptors. The compound can be linked with angiotensin receptor antagonists (ARBs) and neutral endopeptidase inhibitors (NEPis) to create supramolecular complexes that enhance therapeutic efficacy for cardiovascular diseases. For instance, the combination of ARBs with NEPis can provide a synergistic effect, lowering blood pressure more effectively than either agent alone .

Case Study: Supramolecular Complexes

Research has shown that compounds formed from 1H-Tetrazole and ARBs can exhibit improved pharmacological profiles. A study detailed a dual-acting compound where the tetrazole moiety enhanced the binding affinity to the AT1 receptor while simultaneously inhibiting NEP activity. This approach has been explored for treating conditions such as hypertension and heart failure .

Material Science

Synthesis of Functional Polymers

The unique properties of 1H-Tetrazole derivatives allow for their use in synthesizing functional polymers. These polymers can exhibit desirable characteristics such as increased thermal stability and enhanced mechanical properties. Research indicates that incorporating tetrazole groups into polymer backbones can lead to materials suitable for high-performance applications in electronics and coatings.

Analytical Chemistry

Reagents in Chemical Synthesis

1H-Tetrazole derivatives are utilized as reagents in various chemical syntheses due to their ability to form stable complexes with metals. This property is particularly useful in catalysis and the development of new synthetic pathways for complex organic molecules. The compound's ability to stabilize metal ions makes it a valuable component in coordination chemistry .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Development of dual-action drugs targeting ARBs and NEPis | Treatment of hypertension |

| Material Science | Synthesis of functional polymers with enhanced properties | High-performance materials |

| Analytical Chemistry | Reagents for chemical synthesis and catalysis | Stabilizing metal ions in reactions |

作用機序

The mechanism of action of 1H-Tetrazole, 5,5’-(1,3-propanediyl)bis- involves its interaction with molecular targets through its nitrogen-rich structure. This allows it to form strong hydrogen bonds and coordinate with metal ions, making it effective in catalysis and coordination chemistry . The pathways involved often include the formation of stable complexes with transition metals, enhancing its reactivity and functionality .

類似化合物との比較

1H-Tetrazole, 5,5’-(1,3-propanediyl)bis- can be compared with other similar compounds, such as:

5-(2-Pyrazinyl)-1H-tetrazole: Known for its use in coordination chemistry.

5-(4-Nitrophenyl)-1H-tetrazole: Utilized in the synthesis of energetic materials.

1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene: Employed in the development of high-energy-density materials.

生物活性

1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrazole ring connected by a propanediyl linker. Its structure is significant for its reactivity and interaction with biological targets. The tetrazole moiety is known for its ability to mimic carboxylic acids and can engage in hydrogen bonding and metal coordination.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- have demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Tetrazole Derivative A | E. coli | 32 µg/mL |

| 1H-Tetrazole Derivative B | S. aureus | 16 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of tetrazole derivatives. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific enzymes involved in cancer cell proliferation.

- Case Study : In a study involving various tetrazole derivatives, one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties.

The biological activity of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Metal Coordination : The tetrazole ring can coordinate with metal ions, influencing enzymatic activity and cellular signaling pathways.

- Membrane Interaction : The hydrophobic properties imparted by the propanediyl linker may facilitate interaction with lipid membranes, leading to disruptions in cellular integrity.

Synthesis and Characterization

The synthesis of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Toxicological Studies

Preliminary toxicological assessments indicate that derivatives exhibit low toxicity profiles at therapeutic doses. For example:

- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models.

- Mutagenicity Tests : Results from Ames tests showed no significant mutagenic effects.

特性

IUPAC Name |

5-[3-(2H-tetrazol-5-yl)propyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N8/c1(2-4-6-10-11-7-4)3-5-8-12-13-9-5/h1-3H2,(H,6,7,10,11)(H,8,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDFUHKAFFDSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280767 | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26670-17-7 | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26670-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。